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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ARM165, a proteolysis-targeting chimera
(PROTAC) designed to degrade phosphoinositide 3-kinase gamma (PI3Ky), with alternative
therapeutic strategies for acute myeloid leukemia (AML). The focus is on the in vivo
assessment of target engagement, a critical step in the preclinical and clinical development of
targeted therapies.

Introduction to ARM165 and its Target

ARM165 is a heterobifunctional degrader that specifically targets PIK3CG, the catalytic subunit
of PI3KYy, for ubiquitination and subsequent proteasomal degradation[1]. By eliminating the
PI13Ky protein, ARM165 aims to achieve a more sustained and profound inhibition of the
downstream PI3Ky/AKT signaling pathway compared to traditional small molecule inhibitors.
This pathway is a crucial regulator of cell growth, survival, and proliferation, and its constitutive
activation is a hallmark of many AML subtypes.

Comparative Analysis of PI3Ky-Targeted Therapies

This section compares ARM165 with its parent small molecule inhibitor, AZ2, and another
clinical-stage PI3Ky inhibitor, eganelisib.
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Feature

ARM165 (PROTAC
Degrader)

AZ2 (Small
Molecule Inhibitor)

Eganelisib (Small
Molecule Inhibitor)

Mechanism of Action

Catalytically induces
the degradation of
PIK3CG protein.

Competitively inhibits
the kinase activity of
PI3KYy.

Inhibits the kinase
activity of PI3Ky.

Target Engagement

Leads to the
elimination of the

target protein.

Occupies the active
site of the target

protein.

Occupies the active
site of the target

protein.

In Vivo Efficacy (AML
Models)

Significantly reduces
disease burden in
bone marrow, spleen,
and blood in mouse
models. Showed
superior anti-leukemic
capabilities compared
to existing PI3Ky
small-molecule

inhibitors.

Less potent in
reducing AML cell
viability compared to
ARM165.

Effective in inhibiting
the growth of
leukemias with
elevated PIK3R5 in
xenograft models.
Combination with
cytarabine prolonged
survival in AML mouse

models[2].

Downstream Signaling

Causes sustained
ablation of AKT

Can lead to transient
inhibition of AKT

Suppresses a
leukemia cell

metabolic process

signaling. signaling. called oxidative
phosphorylation[1].
In clinical trials for
Preclinical (parent AML, both as a
Clinical Development Preclinical. compound for monotherapy and in

ARM165).

combination with
cytarabine[1][3].

Experimental Protocols for In Vivo Target

Engagement Assessment
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Assessing the in vivo target engagement of ARM165 and its alternatives is crucial to

understanding their pharmacological effects. Below are detailed methodologies for key

experiments.

In Vivo AML Patient-Derived Xenograft (PDX) Model
Treatment

This protocol describes the treatment of immunodeficient mice engrafted with human AML

cells.

Materials:

Immunodeficient mice (e.g., NSG)

Cryopreserved primary AML patient mononuclear cells (MNCs)
RPMI-1640 medium with 20% Fetal Bovine Serum (FBS)
Phosphate-buffered saline (PBS)

ARM165, AZ2, or Eganelisib formulated for in vivo administration (e.g., in a vehicle like 0.5%
methylcellulose and 0.2% Tween 80)

Dosing equipment (e.g., oral gavage needles, syringes)

Procedure:

AML Cell Preparation and Engraftment:

1. Thaw cryopreserved primary AML patient MNCs in a 37°C water bath.

2. Transfer thawed cells into pre-warmed RPMI-1640 medium with 20% FBS.
3. Centrifuge the cell suspension at 250 x g for 5 minutes at 4°C.

4. Resuspend the cell pellet in sterile PBS.

5. Inject the AML cell suspension intravenously into immunodeficient mice.
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» Engraftment Monitoring:
1. Starting 2-4 weeks post-injection, collect peripheral blood from the tail vein.
2. Perform red blood cell lysis.

3. Stain the remaining cells with fluorescently-conjugated antibodies against human CD45
(hCD45) and mouse CD45 (mCD45).

4. Analyze by flow cytometry to determine the percentage of hCD45+ cells, indicating human
leukemia engraftment.

e Drug Administration:

1. Once engraftment is confirmed (e.g., >1% hCDA45+ cells in peripheral blood), randomize
mice into treatment groups (Vehicle, ARM165, AZ2, Eganelisib).

2. Administer the compounds as per the determined dosing schedule and route (e.g., oral
gavage, intraperitoneal injection) for the specified duration of the study.

3. Monitor the health and body weight of the mice regularly.

Tissue Harvesting and Lysate Preparation

This protocol details the collection of bone marrow and preparation of protein lysates for
downstream analysis.

Materials:

o Euthanasia supplies (e.g., CO2 chamber, isoflurane)

» Surgical tools (scissors, forceps)

 Ice-cold PBS

 Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

¢ Syringes and needles (25-27 gauge)
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e Microcentrifuge tubes
e Centrifuge
Procedure:
» Euthanasia and Tissue Collection:
1. At the end of the treatment period, euthanize the mice according to institutional guidelines.
2. Dissect the femurs and tibias.
e Bone Marrow Harvesting:
1. Clean the dissected bones of excess muscle tissue.
2. Cut the ends of the bones.

3. Place the bone in a microcentrifuge tube with a small hole in the bottom, then place this
tube into a larger collection tube.

4. Centrifuge to pellet the bone marrow cells.

5. Alternatively, flush the bone marrow from the femurs and tibias using a syringe filled with
ice-cold PBS.

e Cell Lysis:
1. Wash the collected bone marrow cells with ice-cold PBS.
2. Add ice-cold lysis buffer to the cell pellet.
3. Incubate on ice for 30 minutes with periodic vortexing.
4. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
5. Collect the supernatant containing the protein lysate.

e Protein Quantification:
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1. Determine the protein concentration of the lysates using a standard protein assay (e.g.,
BCA assay).

Quantitative Western Blotting

This protocol is for the detection and quantification of PIK3CG and phosphorylated AKT (p-
AKT) levels.

Materials:

e Protein lysates

o SDS-PAGE gels

e Running buffer

o Transfer buffer

e PVDF or nitrocellulose membranes

» Blocking buffer (e.g., 5% BSA in TBST)

e Primary antibodies (anti-PIK3CG, anti-phospho-AKT (Ser473), anti-total-AKT, anti-loading
control like GAPDH or (3-actin)

o HRP-conjugated secondary antibodies

e Chemiluminescent substrate

e Imaging system

Procedure:

o Sample Preparation and Gel Electrophoresis:
1. Normalize protein lysate concentrations.

2. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
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3. Load equal amounts of protein per lane onto an SDS-PAGE gel.

4. Run the gel to separate proteins by size.

e Protein Transfer:
1. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
e Immunoblotting:
1. Block the membrane with blocking buffer for 1 hour at room temperature.
2. Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
3. Wash the membrane three times with TBST for 5-10 minutes each.

4. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1
hour at room temperature.

5. Wash the membrane again as in step 3.
e Detection and Quantification:
1. Apply the chemiluminescent substrate to the membrane.
2. Capture the signal using an imaging system.
3. Quantify the band intensities using image analysis software.

4. Normalize the PIK3CG and p-AKT signals to the total AKT or a loading control to
determine the relative protein levels.

Unbiased Proteomics for Target Engagement

This workflow provides a high-level overview of a mass spectrometry-based approach to
confirm target degradation and assess off-target effects.

Materials:
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e Protein lysates

o Reagents for protein digestion (e.g., trypsin)

o Reagents for peptide labeling (e.g., TMT)

 Liquid chromatography-mass spectrometry (LC-MS/MS) system

e Proteomics data analysis software

Procedure:

e Sample Preparation:
1. Prepare protein lysates from the in vivo study as described above.
2. Perform in-solution digestion of proteins into peptides.

3. Label peptides from different treatment groups with isobaric tags (e.g., TMT) for
multiplexed analysis.

e LC-MS/MS Analysis:
1. Combine the labeled peptide samples.
2. Separate the peptides by liquid chromatography.

3. Analyze the peptides by mass spectrometry to determine their identity and relative
abundance.

o Data Analysis:
1. Process the raw mass spectrometry data to identify and quantify proteins.

2. Compare the protein abundance profiles between the ARM165-treated group and the
control/comparator groups.

3. A significant decrease in the abundance of PIK3CG in the ARM165-treated group confirms
target engagement.
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4. Analyze the abundance of other proteins to identify potential off-target effects.
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Caption: PI3Ky-Akt Signaling Pathway and Points of Intervention.
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Caption: In Vivo Target Engagement Assessment Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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